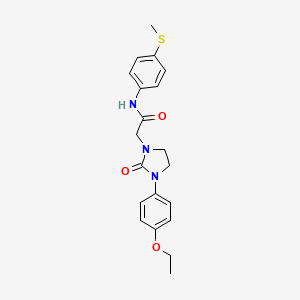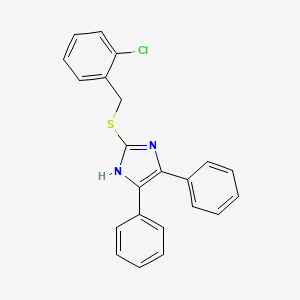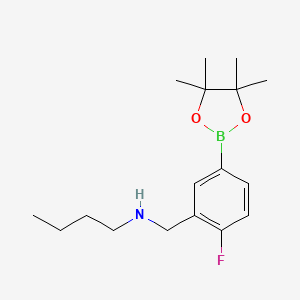![molecular formula C13H24ClN B2596518 [1-(1-Adamantyl)-1-methylethyl]amin-Hydrochlorid CAS No. 1660-17-9](/img/structure/B2596518.png)
[1-(1-Adamantyl)-1-methylethyl]amin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride: is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties. This compound is often used in medicinal chemistry due to its antiviral and antiparkinsonian properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential antiviral properties. It has shown efficacy against various strains of influenza viruses .
Medicine: Medically, it is used in the treatment of Parkinson’s disease and as an antiviral agent. Its ability to cross the blood-brain barrier makes it effective in neurological applications .
Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride typically involves the reaction of adamantane derivatives with appropriate amines. One common method includes the Ritter reaction, where adamantane is reacted with acetonitrile and sulfuric acid to form N-(1-adamantyl)-acetamide. This intermediate is then hydrolyzed to produce the desired amine .
Industrial Production Methods: Industrial production often employs a two-step process starting from 1-bromoadamantane. The first step involves the reaction of 1-bromoadamantane with formamide to produce N-(1-adamantyl)-formamide. This intermediate is then hydrolyzed using hydrochloric acid to yield [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted adamantane derivatives.
Wirkmechanismus
The mechanism of action of [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride involves its interaction with specific molecular targets. In antiviral applications, it inhibits the replication of viral RNA by interfering with the viral polymerase enzyme. In the treatment of Parkinson’s disease, it acts as an antagonist to the NMDA receptor, thereby modulating neurotransmitter release and reducing symptoms .
Vergleich Mit ähnlichen Verbindungen
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.
Rimantadine: Similar to amantadine but with a different side chain, used primarily as an antiviral.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic properties.
Uniqueness: What sets [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride apart is its enhanced stability and efficacy in crossing the blood-brain barrier, making it particularly effective in neurological applications .
Eigenschaften
IUPAC Name |
2-(1-adamantyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-11H,3-8,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCVKLQGFFSMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2596435.png)
![1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2596437.png)
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2596438.png)


![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2596443.png)
![(2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one](/img/structure/B2596444.png)

![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2596447.png)
![1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2596450.png)

![Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2596453.png)
![methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2596455.png)
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2596456.png)
